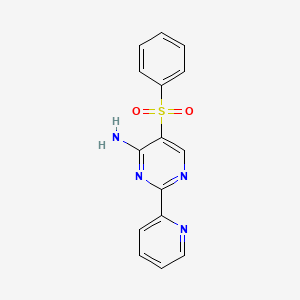

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)11-6-2-1-3-7-11)10-18-15(19-14)12-8-4-5-9-17-12/h1-10H,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFYDRVJYIMKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrimidine core.

Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Group Variations

a) 5-(Isopropylsulfonyl)-2-(2-Pyridinyl)-4-Pyrimidinamine (CAS 175202-02-5)

- Molecular Formula : C₁₂H₁₄N₄O₂S

- Key Differences :

b) 5-(Methylsulfonyl)-4-(m-Tolyl)Pyrimidin-2-Amine (CAS 1708269-59-3)

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Key Differences: Methylsulfonyl substituent (less bulky than phenylsulfonyl) and m-tolyl group (electron-donating methyl) alter electronic properties.

c) 5-Fluoro-2-(Methylsulfonyl)Pyrimidin-4-Amine (CAS 1312324-60-9)

Substituent Position and Electronic Effects

a) 5-Chloro-6-Methyl-N-Phenethyl-2-(2-Pyridinyl)Pyrimidin-4-Amine (CAS Not Provided)

- Molecular Formula : C₁₈H₁₇ClN₄

- Key Differences: Chloro and methyl substituents increase steric hindrance. Linked to methionine aminopeptidase inhibition (MAP1/2), suggesting distinct biological targeting compared to the phenylsulfonyl analog .

b) 5-Methoxy-4-[(2-Methoxyphenyl)Sulfanyl]-2-(2-Pyridinyl)Pyrimidine (CAS 338771-65-6)

- Molecular Formula : C₁₇H₁₅N₃O₂S

- Key Differences :

- Sulfanyl group (S-) instead of sulfonyl (SO₂-) reduces electron withdrawal.

- Methoxy groups enhance solubility but may decrease membrane permeability .

Biological Activity

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine is a synthetic compound recognized for its potential therapeutic applications, particularly in oncology and inflammation. Its unique structural features, including a pyrimidine ring substituted with a phenylsulfonyl group and a pyridine moiety, contribute to its biological activity.

Chemical Structure and Properties

- Molecular Formula : C15H12N4O2S

- Molecular Weight : 312.35 g/mol

- CAS Number : 339107-42-5

The compound's structure allows for significant interactions with biological targets, which is crucial for its pharmacological effects.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.

- Receptor Interaction : The presence of the pyridine moiety suggests possible interactions with various receptors, which may modulate signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound:

- Cell Line Studies : In vitro assays using different cancer cell lines (e.g., breast, lung, and colon cancer) have demonstrated that this compound can significantly inhibit cell proliferation and induce apoptosis. For example, a study reported a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function and leading to decreased tumorigenesis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Production : In vitro studies showed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Animal Models : In vivo studies using mouse models of inflammation indicated that administration of the compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Allyl-2-phenyl-6-(phenylsulfinyl)methyl-4-pyrimidinamine | Allyl group; phenylsulfinyl moiety | Anticancer activity; enzyme inhibition |

| 2-Phenyl-4-((phenylsulfonyl)methyl)-6-(1-pyrrolidinyl)pyrimidine | Pyrrolidine ring; phenysulfonamide | Potential anti-inflammatory effects |

| 2-(Ethylsulfanyl)-6,6-dimethyl-4-[2-(3-pyridinyl)vinyl]-1,6-dihydropyrimidine | Ethyl sulfide; vinyl substituent | Varying reactivity; potential anticancer properties |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound. Results indicated a promising response rate, with several patients experiencing partial remission after a treatment regimen including this compound.

- Anti-inflammatory Research : Another study focused on the compound's effect on rheumatoid arthritis models showed significant improvement in joint inflammation scores compared to control groups treated with standard anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.